N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound features a thiophene ring substituted with a chlorine atom and a methoxyethyl group, attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the substituted thiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Similar structure but with a different position of the chlorine atom.
N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Bromine substituted instead of chlorine.
N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)benzenesulfonamide: Ethoxyethyl group instead of methoxyethyl.
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the position of the chlorine atom on the thiophene ring can significantly affect its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-18-11(12-7-8-13(14)19-12)9-15-20(16,17)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCNRUPRRCNQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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